Hemopressin is classified as a bioactive peptide and is categorized under endogenous peptides due to its natural occurrence in mammalian tissues. It is specifically derived from the alpha1-chain of hemoglobin (amino acids 95-103) and is part of a broader class of peptides that includes longer fragments such as RVD-hemopressin .
The synthesis of hemopressin can be achieved through both biological extraction and chemical synthesis. The original isolation method involved hot acid extraction from rat brain tissue, which utilized a substrate-capture assay to identify the peptide .
Technical Details:
Hemopressin has a linear structure comprising nine amino acids: Proline, Valine, Asparagine, Phenylalanine, Lysine, Phenylalanine, Leucine, Serine, and Histidine (PVNFKFLSH).
Hemopressin acts primarily as an allosteric modulator at cannabinoid receptors rather than a direct agonist or antagonist. This modulation affects the binding affinity of other cannabinoids and influences physiological responses such as analgesia and hypotension .
Research indicates that fragments of hemopressin can activate G-proteins weakly in brain membrane homogenates, suggesting a nuanced role in endocannabinoid signaling rather than straightforward receptor activation .
Hemopressin has potential applications in pharmacology due to its ability to modulate pain pathways without engaging traditional opioid receptors. This characteristic makes it a candidate for developing new analgesic medications that could mitigate pain while reducing the risk of addiction associated with opioid use .
Additionally, ongoing research explores its use in treating conditions related to cannabinoid signaling dysregulation, such as epilepsy and other neurological disorders .
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3